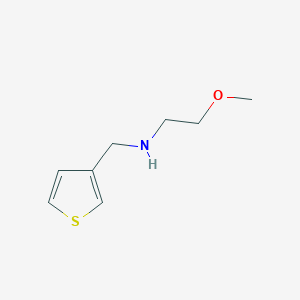

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine

描述

Historical Context of Thiophene-containing Amines in Organic Chemistry

The discovery of thiophene marked a pivotal moment in heterocyclic chemistry when Viktor Meyer identified it in 1882 as a contaminant in benzene. Meyer observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, ultimately leading to the isolation of thiophene as the substance responsible for this reaction. This serendipitous discovery established thiophene as one of the fundamental five-membered heterocycles, consisting of a planar ring with the formula C₄H₄S that exhibits aromatic character through extensive substitution reactions.

The subsequent development of thiophene-containing amines evolved through systematic synthetic methodologies. The Paal-Knorr thiophene synthesis became one of the earliest reliable methods for constructing thiophene rings, involving the condensation of 1,4-diketones with sulfurizing reagents such as phosphorus pentasulfide. This classical approach enabled chemists to access various substituted thiophenes that could be further functionalized with amine groups. The Gewald aminothiophene synthesis, reported in 1966, provided a direct route to 2-aminothiophenes through base-catalyzed condensation of ketones with β-ketonitriles followed by cyclization with elemental sulfur.

The introduction of methoxyethyl groups to thiophene-amine systems represented a natural progression in the field, driven by the recognition that ether functionalities could enhance solubility and biological activity. Early studies demonstrated that compounds such as thiophen-3-ylmethanamine could serve as versatile building blocks for more complex molecules. The systematic exploration of N-alkylation reactions allowed researchers to introduce various functional groups, including methoxyethyl chains, to create diverse chemical libraries for biological screening.

Table 1: Key Historical Milestones in Thiophene-Amine Chemistry

Significance of Methoxyethyl Functional Groups in Bioactive Molecules

The methoxyethyl functional group has emerged as a crucial pharmacophore in medicinal chemistry due to its unique combination of electronic and steric properties. Research has demonstrated that methoxy substituents significantly enhance the biological activity of various compound classes through multiple mechanisms. The electron-donating nature of the methoxy group contributes to improved binding affinity at biological targets, while the ethyl spacer provides optimal positioning for receptor interactions.

Studies on epidermal growth factor receptor inhibitors have revealed the critical importance of methoxy positioning for biological activity. Compounds containing 6,7-dimethoxy substituents, such as 4-anilino-quinazoline derivatives, demonstrated superior inhibitory effects against both epidermal growth factor receptor and vascular endothelial growth factor receptor-2 compared to analogs lacking these groups. The data showed that analogues with dimethoxy substitution exhibited significantly better inhibitory activities, with some compounds achieving micromolar potency ranges.

The antimigration and antiproliferation activities of methoxyethyl-containing compounds have been extensively documented. In cancer research, compounds featuring methoxy groups have shown enhanced cytotoxicity against various cell lines. For example, compound 26 with three methoxy groups demonstrated greater cytotoxicity than its non-methoxylated analog EF24, exhibiting significant antimigration effects against A549 lung cancer cells. These findings underscore the importance of methoxy groups in developing effective antimetastatic agents.

Table 2: Biological Activities of Methoxyethyl-Containing Compounds

| Compound Class | Biological Target | Activity Enhancement | Mechanism |

|---|---|---|---|

| 4-Anilino-quinazolines | Epidermal Growth Factor Receptor | Improved inhibition | Enhanced binding affinity |

| Thiazole carboxamides | Cell migration | 3.4 ± 0.2 μM (IC₅₀) | Antimigration activity |

| EF24 analogs | Lung cancer cells | Superior cytotoxicity | Enhanced cellular uptake |

The structural analysis of methoxyethyl groups reveals their versatility in medicinal chemistry applications. N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide derivatives have shown potential in various therapeutic areas due to their balanced lipophilicity and enhanced solubility properties. The methoxyethyl group contributes to improved pharmacokinetic profiles through enhanced membrane permeability while maintaining appropriate aqueous solubility for biological activity.

Current Research Landscape for Heterocyclic Amine Derivatives

The contemporary research environment for heterocyclic amine derivatives is characterized by intense activity across multiple scientific disciplines, driven by their potential applications in pharmaceuticals, materials science, and chemical biology. Current investigations focus on synthetic methodology development, structure-activity relationship studies, and the exploration of novel biological targets.

Recent advances in synthetic chemistry have enabled more efficient preparation of complex heterocyclic amines through improved coupling methodologies. The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzamide typically involves sequential N-alkylation reactions followed by acylation with benzoyl chloride derivatives. Reaction conditions must be carefully controlled to optimize yield and purity, with anhydrous conditions typically maintained to prevent hydrolysis of amide bonds. Advanced purification techniques including column chromatography and recrystallization have enabled researchers to obtain high-purity compounds suitable for biological evaluation.

The development of novel thiophene derivatives as potent, orally bioavailable agents represents a significant advancement in the field. Researchers have identified promising hits featuring thiophene scaffolds that exhibit antiviral activity in the micromolar range. These compounds consist of thiophene rings with substituents at positions 2 and 5, incorporating anilide groups and phenyl rings bearing various functional groups. The synthetic approach involves amidation reactions of 5-phenylthiophene-2-carboxylic acid with corresponding amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as the carboxyl activating agent.

Table 3: Current Research Applications of Heterocyclic Amine Derivatives

| Research Area | Compound Type | Target Application | Development Stage |

|---|---|---|---|

| Antiviral agents | Thiophene derivatives | Viral replication inhibition | Preclinical |

| Cancer therapeutics | Methoxyethyl amines | Cell migration inhibition | Lead optimization |

| Receptor modulators | Isoxazole carboxamides | G-protein coupled receptors | Early discovery |

| Materials science | Conductive polymers | Electronic applications | Research phase |

The mechanistic understanding of heterocyclic amine derivatives has advanced significantly through computational studies and experimental validation. The mechanism of action for compounds such as 3-(2-Methoxyethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea involves interactions with biological targets including enzymes and receptors. The compound structure allows participation in various interactions including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of specific targets and potentially lead to therapeutic effects.

Contemporary research has also identified the importance of functional group positioning and electronic effects in determining biological activity. Studies have shown that electron-donating groups such as methoxy substituents can significantly impact the antiproliferative and antimigration activities of heterocyclic compounds. Conversely, compounds with electron-withdrawing groups have demonstrated different activity profiles, highlighting the critical role of electronic effects in structure-activity relationships.

属性

IUPAC Name |

2-methoxy-N-(thiophen-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-10-4-3-9-6-8-2-5-11-7-8/h2,5,7,9H,3-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVKCLMJDZYJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406049 | |

| Record name | 2-methoxy-N-(thiophen-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-46-8 | |

| Record name | 2-methoxy-N-(thiophen-3-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the methoxyethyl group.

Attachment of the Methylamine Group: The methylamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods often employ automated systems for precise control of reaction conditions and purification steps.

化学反应分析

Types of Reactions

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the methoxyethyl or methylamine groups with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

作用机制

The mechanism of action of (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Applications/Notes |

|---|---|---|---|---|

| (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine | C₈H₁₃NOS | 171.26 | Thiophene-3-ylmethyl + methoxyethylamine | Drug discovery intermediate |

| 2-(Thiophen-2-yl)ethylamine | C₁₁H₁₃NS₂ | 223.40 | Dual thiophene groups (2- and 3-positions) | Potential ligand for metal coordination |

| 2-(3,4-Dimethoxyphenyl)ethylamine | C₁₅H₁₉NO₂S | 277.38 | Methoxy-substituted phenyl + thiophene | Explored in CNS-targeted therapies |

| 2-Methyl-N-(thiophen-3-ylmethyl)propan-2-amine | C₉H₁₅NS | 169.29 | Branched alkyl chain (tert-butyl) + thiophene | Simpler analog with reduced polarity |

| 2-(Thiophen-3-yl)ethanamine | C₆H₉NS | 127.21 | Minimalist structure (ethylamine + thiophene) | Precursor for bioactive derivatives |

Key Observations:

- Electronic Effects : Methoxy and thiophene groups enhance electron-richness, influencing binding to biological targets (e.g., acetylcholinesterase) .

- Steric Differences : Branched chains (e.g., 2-methylpropan-2-amine) reduce conformational flexibility compared to methoxyethyl .

- Bioactivity Potential: Compounds with dual thiophene groups (e.g., C₁₁H₁₃NS₂) show promise in coordination chemistry but may face metabolic instability .

生物活性

(2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine is an organic compound characterized by a thiophene ring, a methoxyethyl group, and an amine functional group. Its molecular formula is CHNOS, with a molecular weight of approximately 171.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer treatment.

Structural Characteristics

The unique structure of this compound suggests various interactions with biological systems. The presence of the methoxy and ethyl groups enhances solubility and reactivity, which may influence its pharmacological properties. The thiophene ring is known for its role in many biologically active compounds, making this compound a candidate for further investigation.

Neuropharmacological Potential

Studies indicate that this compound may interact with neurotransmitter systems, suggesting its potential as a neuroactive agent. Computational methods have predicted a spectrum of biological activities, including possible therapeutic effects on mood regulation and cognitive functions.

Anticancer Properties

Recent research highlights the compound's potential anticancer activity. Its structural features may allow it to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with similar thiophene structures have shown effectiveness against various cancer cell lines, indicating that this compound could exhibit similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylthioaniline | Contains sulfur and amino groups | Antimicrobial properties | Simpler structure |

| 3-(2-Aminoethyl)thiophene | Aminoethyl side chain | Neuroactive properties | Directly affects neurotransmitter systems |

| 4-(Methoxyphenyl)thiophene | Methoxy and phenyl groups | Potential anticancer activity | More aromatic stability |

| This compound | Methoxy and ethyl functionalities with thiophene ring | Potential neuroactive and anticancer properties | Unique combination of functional groups |

This comparison illustrates how this compound stands out due to its combination of functionalities that may confer distinct pharmacological properties not present in other compounds.

Case Studies and Research Findings

- Neuropharmacological Studies : Research indicates that compounds similar to this compound can modulate neurotransmitter receptors, affecting mood and cognition. Experimental assays have shown that such compounds can enhance serotonin receptor activity, which is crucial for mood regulation.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that compounds with thiophene structures can induce apoptosis and inhibit cell proliferation. For example, structural analogs have been shown to target anti-apoptotic pathways, leading to significant reductions in cell viability in multidrug-resistant cancer cells .

The mechanism of action for this compound is likely multifaceted:

常见问题

Basic: What are the standard synthetic routes for preparing (2-Methoxy-ethyl)-thiophen-3-ylmethyl-amine, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, to introduce the 2-methoxy-ethyl and thiophen-3-ylmethyl groups. For example, thiophene derivatives are often functionalized via electrophilic substitution, followed by amine coupling (e.g., using ethyl chloroformate as an activating agent). Intermediates are characterized using 1H/13C NMR to confirm regioselectivity, mass spectrometry (MS) for molecular weight verification, and IR spectroscopy to track functional group transformations. Purity is assessed via HPLC or GC-MS .

Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Answer:

- NMR spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks, while 15N NMR (if applicable) clarifies amine coordination.

- X-ray crystallography : For unambiguous structural determination, single-crystal X-ray diffraction (using SHELX software) resolves bond lengths, angles, and stereochemistry. SHELXL refines structures even with twinned or low-resolution data .

- IR and UV-Vis : Confirm functional groups (e.g., C-O in methoxy) and electronic transitions .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from variations in assay conditions, impurity profiles, or cell line specificity. Mitigation strategies include:

- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude contaminants.

- Dose-response curves : Establish EC50/IC50 values across multiple concentrations.

- Proteomic profiling : Compare molecular targets (e.g., via LC-MS/MS) to identify off-pathway effects, as demonstrated in anti-senescence studies of related urea derivatives .

- Control experiments : Include known inhibitors/agonists (e.g., cytokinins in senescence assays) to benchmark activity .

Advanced: What experimental design considerations are critical for evaluating this compound's antioxidant or anti-inflammatory potential?

Answer:

- In vitro assays : Use DPPH/ABTS radical scavenging for antioxidants and COX-2 inhibition assays for anti-inflammatory activity. Normalize results to standard compounds (e.g., ascorbic acid).

- In vivo models : Employ carrageenan-induced paw edema (rats) or LPS-stimulated macrophages, with dose optimization based on pharmacokinetic data.

- Mechanistic studies : Pair RNA-seq or Western blotting (e.g., NF-κB pathway analysis) with phenotypic results to link activity to molecular targets .

Advanced: How can this amine be utilized in catalytic systems, such as transition-metal complexes?

Answer:

The amine’s lone pair enables coordination to metals like ruthenium. Example workflow:

- Ligand synthesis : React the amine with a metal precursor (e.g., RuCl3) under inert conditions.

- X-ray analysis : Confirm geometry (e.g., octahedral for Ru complexes) and Addison parameter calculations to assess ligand field strength.

- Catalytic testing : Evaluate efficiency in transfer hydrogenation or oxidation reactions, comparing turnover numbers (TON) with other ligands .

Advanced: What strategies optimize structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Substituent variation : Modify the methoxy group’s chain length (e.g., ethoxy vs. methoxy) or thiophene substitution (2- vs. 3-position) to probe steric/electronic effects.

- Bioisosteric replacement : Replace thiophene with furan or benzene rings to assess aromatic stacking contributions.

- Pharmacokinetic profiling : Measure logP (via HPLC) and metabolic stability (microsomal assays) to guide lead optimization .

Advanced: How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?

Answer:

- Data collection : Use high-intensity X-rays (synchrotron sources) for low-resolution crystals.

- Software tools : Apply SHELXD for phase problem resolution and SHELXL for refining disordered regions. For twinning, use TWINLAW to identify twin laws and refine with BASF parameters .

- Complementary methods : Validate with powder XRD or DFT-optimized molecular geometries if single crystals are unstable .

Advanced: What are the environmental and safety considerations for handling this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent hygroscopic degradation (logP = 0.973 suggests moderate hydrophobicity) .

- Disposal : Follow EPA guidelines for amine waste, avoiding release into aquatic systems (ecotoxicity data pending).

- PPE : Use nitrile gloves and fume hoods to minimize inhalation/contact risks, as recommended for structurally similar amines .

Advanced: How can nitroalkane-based methodologies (e.g., thioamide synthesis) be applied to modify this compound?

Answer:

Nitroalkanes act as thioacyl equivalents in Michael addition or cycloaddition reactions. For example:

- React the amine with nitroethylene to form thioamide derivatives via Lawesson’s reagent.

- Compare efficiency to traditional thioacylating agents (e.g., thiobenzimidazolones) in peptide coupling .

Advanced: What analytical methods address hygroscopicity or stability issues during formulation?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。